In-Depth Technical Guide: Chemical Properties, Biological Significance, and Synthetic Utility of (S)-4,5-Diaminopentanoic Acid
In-Depth Technical Guide: Chemical Properties, Biological Significance, and Synthetic Utility of (S)-4,5-Diaminopentanoic Acid
Executive Overview
(S)-4,5-diaminopentanoic acid (often referred to as DAVA or 4,5-diaminovalerate) is a highly specialized, non-proteinogenic diamino acid. While structurally simple, its unique arrangement of vicinal amines at the C4 and C5 positions endows it with exceptional coordination chemistry and makes it a critical transient intermediate in the biosynthesis of tetrapyrroles (such as heme and chlorophyll). This whitepaper synthesizes the physiochemical profiling, mechanistic enzymology, and synthetic applications of DAVA, providing actionable, field-proven protocols for researchers working at the intersection of chemical biology and asymmetric synthesis.
Physiochemical Profiling and Coordination Chemistry
The vicinal diamine motif of 4,5-diaminopentanoic acid dictates its high affinity for transition metals and its propensity for intramolecular cyclization. When esterified (e.g., methyl 4,5-diaminopentanoate), the molecule undergoes extremely rapid intramolecular aminolysis (lactamization) rather than simple bimolecular hydrolysis, driven by the entropic advantage of forming stable 5- and 6-membered lactam rings1[1].
Furthermore, DAVA forms highly stable 1:1 and 1:2 coordination complexes with Cu(II), a property that has been exploited in both analytical quantification and the design of platinum-based anticancer complexes.
Table 1: Quantitative Physiochemical and Kinetic Parameters
| Property / Parameter | Value | Source Context |
| IUPAC Name | (4S)-4,5-diaminopentanoic acid | Structural Standard[2] |
| Molecular Weight (Free Base) | 132.16 g/mol | Chemical Identity[3] |
| Molecular Weight (2HCl Salt) | 205.08 g/mol | Commercial Salt[2] |
| Cu(II) Stability Constant ( logK1 ) | 10.94 (at 25°C, I=0.10) | Potentiometric Titration[4] |
| Cu(II) Stability Constant ( logK2 ) | 9.40 (at 25°C, I=0.10) | Potentiometric Titration[4] |
| Lactamization Rate Constant | ∼103 L·mol⁻¹·s⁻¹ (at 25°C) | pH-stat Kinetics[1] |
Biological Significance: The C5 Tetrapyrrole Pathway
In plants, algae, and most bacteria, the universal tetrapyrrole precursor 5-aminolevulinic acid (5-ALA) is synthesized via the C5 pathway, entirely bypassing the Shemin pathway used by mammals. In this cascade, L-glutamate is activated by ligation to tRNA, reduced to glutamate-1-semialdehyde (GSA), and finally isomerized to 5-ALA 5[5]. (S)-4,5-diaminopentanoic acid serves as the obligate, enzyme-bound intermediate in this final isomerization step.
Biosynthetic C5 pathway of 5-ALA highlighting the DAVA intermediate.
Mechanistic Enzymology of GSAM
The conversion of GSA to 5-ALA via DAVA is catalyzed by Glutamate-1-semialdehyde 2,1-aminomutase (GSAM) , a highly dynamic, dimeric enzyme dependent on Vitamin B6 cofactors 6[6].
The Cofactor Ping-Pong Mechanism
GSAM operates via an intramolecular exchange of amino and carbonyl moieties. The causality of the mechanism relies on the oscillation of the cofactor between its Pyridoxal 5'-phosphate (PLP) and Pyridoxamine 5'-phosphate (PMP) states:
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First Half-Reaction: GSA binds to the PMP form of the enzyme. The C2 carbonyl of GSA receives an amino group from PMP, generating the intermediate (S)-DAVA and converting the cofactor to PLP.
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Second Half-Reaction: The newly formed DAVA intermediate reorients within the active site. Its C4 amino group attacks the PLP cofactor, transferring the nitrogen back to the enzyme, yielding 5-ALA and regenerating PMP.
The Anomalous Enantiomeric Trap
GSAM exhibits strict stereospecificity. While it rapidly turns over the natural (S)-enantiomer, introducing the (R)-enantiomer of GSA results in an anomalous reaction 7[7]. The (R)-GSA is converted into (R)-DAVA, which acts as a potent mechanism-based inhibitor. (R)-DAVA forms an unprotonated external aldimine with the PLP cofactor (characterized by a distinct 390 nm absorbance peak). This intermediate is sterically trapped, preventing the protonation steps required for product release, effectively killing the enzyme's catalytic cycle 8[8].
Experimental Methodologies
Protocol 1: Single-Turnover Enzymatic Assay of GSAM using (S)-DAVA
To study the second half-reaction of GSAM independently, researchers must utilize synthesized (S)-DAVA. This protocol isolates the transamination steps from substrate binding, providing a self-validating kinetic system.
Step-by-Step Workflow:
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Apo-Enzyme Preparation: Dialyze purified GSAM (10 mg/mL) against 50 mM HEPES (pH 7.5) containing 10 mM hydroxylamine for 4 hours.
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Causality: Hydroxylamine forms a stable oxime with the endogenous PLP/PMP, stripping the active site to create a true apo-enzyme baseline, preventing background turnover.
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Cofactor Reconstitution: Incubate the apo-enzyme with a 10-fold molar excess of PLP for 30 minutes at 25°C, followed by size-exclusion chromatography (e.g., Superdex 200) to remove unbound cofactor.
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Causality: Establishes a 100% PLP-bound starting state, ensuring that any spectral shift observed is strictly due to the reaction with DAVA.
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Stopped-Flow Kinetics: Rapidly mix the PLP-GSAM complex with 1 mM (S)-DAVA in a stopped-flow spectrophotometer.
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Spectrophotometric Monitoring: Continuously monitor the transient absorbance at 420 nm (decay of the PLP-external aldimine) and 330 nm (formation of the PMP form).
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Self-Validation: The isosbestic point between 420 nm and 330 nm must remain tight. Any deviation indicates cofactor dissociation or side-reactions. Quench the reaction with 10% TCA and quantify the resulting 5-ALA via HPLC using Ehrlich's reagent to confirm stoichiometric conversion.
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Experimental workflow for GSAM enzymatic assay using (S)-DAVA.
Protocol 2: Asymmetric Synthesis of DAVA Derivatives via Epoxide Ring-Opening
Derivatives like 3-hydroxy-4,5-diaminopentanoic acid (a fragment of the antibiotic edeine D) are synthesized via the desymmetrization of meso-epoxides 9[9].
Step-by-Step Workflow:
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Epoxide Activation: Dissolve the meso-epoxide precursor in chlorobenzene and cool to -20 °C. Add 5 mol % of a VAPOL-derived chiral phosphoric acid catalyst.
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Causality: The chiral Brønsted acid protonates the epoxide oxygen, lowering the LUMO and establishing a rigid chiral pocket that dictates the trajectory of the incoming nucleophile.
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Nucleophilic Ring Opening: Introduce trimethylsilyl azide ( TMSN3 ) dropwise. Stir for 12 hours.
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Causality: Operating at -20 °C kinetically suppresses the non-catalyzed background SN2 pathway, maximizing the enantiomeric excess (ee > 95%).
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Aziridine Elaboration: Reduce the azide to an amine, then protect with a tosyl (Ts) group. Induce intramolecular cyclization to form an aziridine intermediate.
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Causality: The electron-withdrawing tosyl group on the nitrogen is critical; it activates the aziridine ring, making the adjacent carbons highly electrophilic for the subsequent diamine formation.
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Final Amination & Deprotection: Open the aziridine with ammonia, followed by global deprotection using strong acid (e.g., 6M HCl) at reflux to yield the target 3-hydroxy-4,5-diaminopentanoic acid.
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Self-Validation: Analyze the intermediate via chiral HPLC (Chiralpak AD-H column) to verify enantiomeric purity before the final deprotection step, ensuring the stereocenter integrity was maintained during aziridination.
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References
- Title: The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate Source: University of Waikato URL
- Source: PubMed (Journal of Biological Chemistry)
- Source: PubMed (Biochemistry)
- Source: ACS Publications (Chemical Reviews)
- Source: PubMed Central (PMC)
- Title: Biosynthesis of food constituents: Natural pigments: Part 1 Source: Czech Journal of Food Sciences URL
Sources
- 1. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 2. chemscene.com [chemscene.com]
- 3. 99363-27-6|4,5-Diaminopentanoic acid|BLD Pharm [bldpharm.com]
- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. Asymmetry of the Active Site Loop Conformation between Subunits of Glutamate-1-semialdehyde Aminomutase in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereochemistry of the reactions of glutamate-1-semialdehyde aminomutase with 4,5-diaminovalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
